molecular formula C17H27N3 B13213699 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethan-1-amine

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethan-1-amine

Cat. No.: B13213699
M. Wt: 273.4 g/mol
InChI Key: UXIXWMYPKBHCIF-UHFFFAOYSA-N
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Description

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethan-1-amine is a complex organic compound that features both a tetrahydroquinoline and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethan-1-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a piperidine derivative.

    Coupling of the Two Moieties: The final step involves coupling the tetrahydroquinoline and piperidine moieties through a suitable linker, often using reductive amination or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the methyl group.

    Reduction: Reduction reactions could target the double bonds within the tetrahydroquinoline ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or carboxylic acids, while reduction could produce fully saturated rings.

Scientific Research Applications

2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethan-1-amine may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving amine-containing compounds.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The piperidine ring is often involved in binding to biological targets, while the tetrahydroquinoline moiety may influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-amine: Lacks the piperidine ring.

    2-(Piperidin-1-yl)ethan-1-amine: Lacks the tetrahydroquinoline moiety.

    1-Methyl-1,2,3,4-tetrahydroquinoline: A simpler structure without the ethanamine linker.

Uniqueness

The uniqueness of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethan-1-amine lies in its combined structural features, which may confer unique biological activities or chemical properties not found in the simpler analogs.

Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethanamine

InChI

InChI=1S/C17H27N3/c1-19-9-5-6-14-12-15(7-8-16(14)19)17(13-18)20-10-3-2-4-11-20/h7-8,12,17H,2-6,9-11,13,18H2,1H3

InChI Key

UXIXWMYPKBHCIF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CN)N3CCCCC3

Origin of Product

United States

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